
3-(1,3,4-Oxadiazol-2-yl)aniline
Descripción general
Descripción
“3-(1,3,4-Oxadiazol-2-yl)aniline” is a unique chemical compound with the empirical formula C8H7N3O and a molecular weight of 161.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “3-(1,3,4-Oxadiazol-2-yl)aniline” has been reported in the literature. For instance, the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane proceeds smoothly at room temperature to afford 2-(1,3,4-oxadiazol-2-yl)aniline in high yield .Molecular Structure Analysis
The molecular structure of “3-(1,3,4-Oxadiazol-2-yl)aniline” has been confirmed by various spectroscopic techniques such as IR, 1H, and 13C NMR spectroscopy, mass spectrometry, and single crystal X-ray structure determination .Chemical Reactions Analysis
The chemical reactions involving “3-(1,3,4-Oxadiazol-2-yl)aniline” are diverse. For example, it has been used in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1,3,4-Oxadiazol-2-yl)aniline” include a molecular weight of 161.16, and it is a solid powder at room temperature . More specific properties like melting point, boiling point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación
1. Antimicrobial Activity
- Summary of Application : 3-(1,3,4-Oxadiazol-2-yl)aniline has been used in the synthesis of various quinazolin-4(3H)-ones, which have shown promising antimicrobial activity .
- Methods of Application : The antimicrobial activity of these compounds was examined using the broth microdilution method against two gram-positive bacteria (S. aureus, S. pyogenes), two gram-negative bacteria (E. coli, P. aeruginosa), and three fungi (C. albicans, A. niger, A. clavatus) .
- Results or Outcomes : Some derivatives bearing a bromo or iodo group exhibited very good antimicrobial activity .
2. Biological Activity in Medicine and Agriculture
- Summary of Application : Compounds containing 1,3,4-oxadiazole, such as 3-(1,3,4-Oxadiazol-2-yl)aniline, have been found to exhibit a wide range of biological activities. These include antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not quantitatively detailed in the source .
3. Antifungal Activity
- Summary of Application : 1,3,4-oxadiazole derivatives, such as 3-(1,3,4-Oxadiazol-2-yl)aniline, have been found to exhibit antifungal activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not quantitatively detailed in the source .
4. Insecticidal and Herbicidal Activity
- Summary of Application : Compounds containing 1,3,4-oxadiazole, such as 3-(1,3,4-Oxadiazol-2-yl)aniline, have been found to exhibit insecticidal and herbicidal activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not quantitatively detailed in the source .
5. Anticancer Therapy
- Summary of Application : In a study, 3-(1,3,4-Oxadiazol-2-yl)aniline was used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not quantitatively detailed in the source .
6. High-Energy and Explosive Materials
- Summary of Application : Due to its high positive enthalpy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not quantitatively detailed in the source .
Propiedades
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIMWCROMYOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585494 | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Oxadiazol-2-yl)aniline | |
CAS RN |
5378-35-8 | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3,4-oxadiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



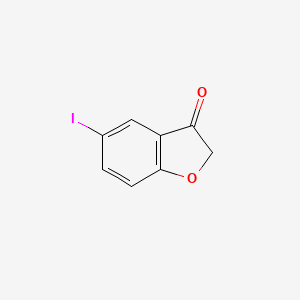

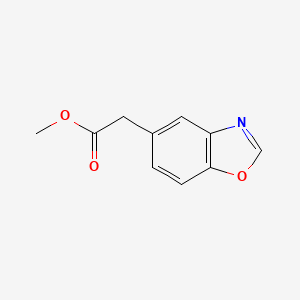
![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)
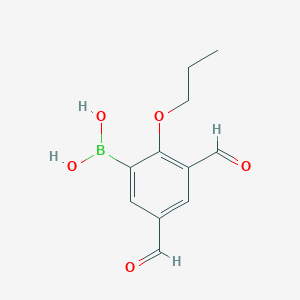
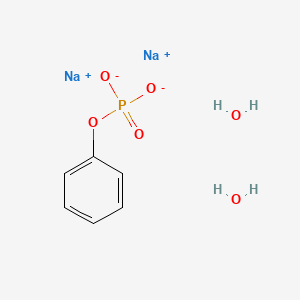
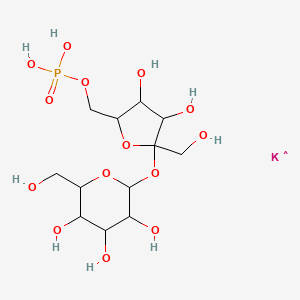
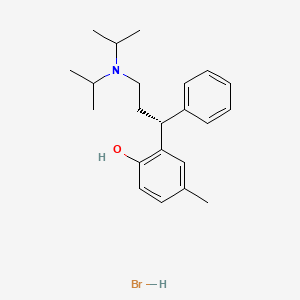


![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)
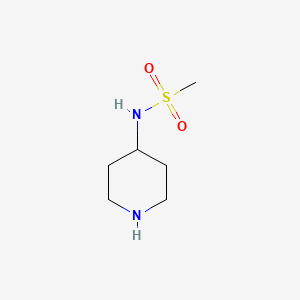

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)